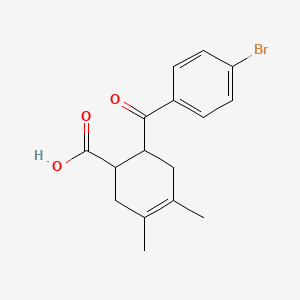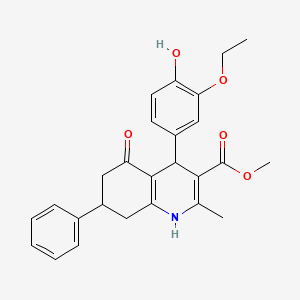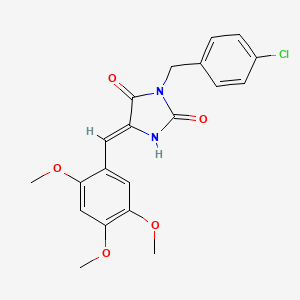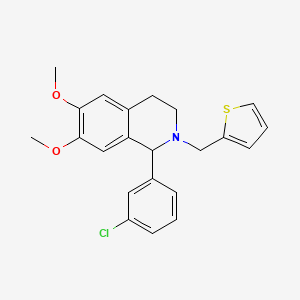![molecular formula C21H17Cl3N2O3S B5184498 4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)
4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide is a chemical compound that has been widely used in scientific research. It is also known as MK-2206 and is classified as an allosteric inhibitor of AKT. AKT is a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of AKT by MK-2206 has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases.
Mécanisme D'action
MK-2206 works by inhibiting the activity of AKT, which is a key regulator of cell survival and proliferation. AKT is activated by various growth factors and cytokines, and its activation leads to the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting AKT, MK-2206 can block these downstream signaling pathways, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
MK-2206 has been shown to have various biochemical and physiological effects. In addition to its inhibitory effect on AKT, it has also been shown to induce apoptosis (programmed cell death) in cancer cells. It can also inhibit the activity of other proteins involved in cell survival and proliferation, such as mTOR and S6K.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MK-2206 for lab experiments is its specificity for AKT. This allows researchers to study the role of AKT in various cellular processes and diseases. However, one limitation of MK-2206 is its poor solubility in water, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for research on MK-2206. One area of interest is the development of more potent and selective AKT inhibitors. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to MK-2206. Additionally, researchers are exploring the use of MK-2206 in combination with other cancer treatments to enhance their efficacy.
Méthodes De Synthèse
The synthesis of MK-2206 involves several steps, including the reaction of 2,3-dichloroaniline with 4-chlorobenzoyl chloride to form 4-chloro-N-(2,3-dichlorophenyl)benzamide. This compound is then reacted with 3,4-dimethylaniline and sulfuryl chloride to form 4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide. The final product is then purified using various techniques, including column chromatography.
Applications De Recherche Scientifique
MK-2206 has been extensively studied in scientific research, particularly in the field of oncology. It has been shown to have potential therapeutic benefits in the treatment of various types of cancer, including breast, ovarian, and lung cancer. Studies have also shown that MK-2206 can enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
4-chloro-N-(2,3-dichlorophenyl)-3-[(3,4-dimethylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N2O3S/c1-12-6-8-15(10-13(12)2)26-30(28,29)19-11-14(7-9-16(19)22)21(27)25-18-5-3-4-17(23)20(18)24/h3-11,26H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZHYZRBWULMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,3-dichlorophenyl)-3-[(3,4-dimethylphenyl)sulfamoyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![butyl 4-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5184434.png)
![ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5184441.png)


![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5184466.png)
![2,2,2-trifluoro-N-[2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5184472.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5184479.png)



![(3aS*,5S*,9aS*)-5-(6-chloro-2H-chromen-3-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5184530.png)
![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5184536.png)